molecular formula C20H27F3N2O5 B161735 (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid CAS No. 130414-30-1

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid

Cat. No.: B161735
CAS No.: 130414-30-1
M. Wt: 432.4 g/mol
InChI Key: YNLDFNVDZZGPHE-JKSUJKDBSA-N
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Description

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a lysine backbone modified with ethoxycarbonyl, phenylpropyl, and trifluoroacetyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group of L-lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).

    Introduction of the ethoxycarbonyl group: The protected lysine is reacted with ethyl chloroformate to introduce the ethoxycarbonyl group.

    Addition of the phenylpropyl group: The intermediate is then reacted with a phenylpropyl halide under basic conditions to attach the phenylpropyl group.

    Trifluoroacetylation: Finally, the trifluoroacetyl group is introduced using trifluoroacetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxycarbonyl or phenylpropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

    Protein binding: The compound may interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-acetyl]-L-lysine
  • (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-benzoyl]-L-lysine
  • (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-formyl]-L-lysine

Uniqueness

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid is unique due to the presence of the trifluoroacetyl group, which can impart distinct electronic and steric properties. This may result in different reactivity and interactions compared to similar compounds with other acyl groups.

Properties

CAS No.

130414-30-1

Molecular Formula

C20H27F3N2O5

Molecular Weight

432.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

InChI

InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25-15(17(26)27)10-6-7-13-24-19(29)20(21,22)23/h3-5,8-9,15-16,25H,2,6-7,10-13H2,1H3,(H,24,29)(H,26,27)/t15-,16+/m0/s1

InChI Key

YNLDFNVDZZGPHE-JKSUJKDBSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N(C(CCCCN)C(=O)O)C(=O)C(F)(F)F

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)O

130414-30-1

Origin of Product

United States

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